penta-2,4-dienenitrile
CAS No.: 1615-70-9
Cat. No.: VC21208901
Molecular Formula: C5H5N
Molecular Weight: 79.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1615-70-9 |
|---|---|
| Molecular Formula | C5H5N |
| Molecular Weight | 79.10 g/mol |
| IUPAC Name | (2Z)-penta-2,4-dienenitrile |
| Standard InChI | InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
| Standard InChI Key | STSRVFAXSLNLLI-ARJAWSKDSA-N |
| Isomeric SMILES | C=C/C=C\C#N |
| SMILES | C=CC=CC#N |
| Canonical SMILES | C=CC=CC#N |
| Boiling Point | 136.5 °C |
| Melting Point | -60.0 °C |
Introduction
Chemical Structure and Properties
Penta-2,4-dienenitrile (CAS: 1615-70-9) features a molecular formula of C₅H₅N with a molecular weight of 79.10 g/mol. Its structure comprises a conjugated system with two double bonds at positions 2 and 4, and a nitrile group (-CN) attached to the terminal carbon atom. This conjugated system contributes significantly to the compound's reactivity and chemical behavior.
Physical Properties
The physical properties of penta-2,4-dienenitrile are summarized in Table 1, providing essential data for its identification and handling:
Table 1: Physical Properties of Penta-2,4-dienenitrile
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N |
| Molecular Weight | 79.10 g/mol |
| Melting Point | -60°C |
| Boiling Point | 133.14°C (rough estimate) to 136.5°C |
| Density | 0.8444 g/cm³ |
| Refractive Index | 1.4880 |
| Solubility in Water | 15 g/L |
| LogP | 1.2 |
The compound exists as a liquid at room temperature, with a relatively low melting point of -60°C . Its moderate water solubility indicates a balance between hydrophilic and hydrophobic properties, which is consistent with its structure containing both polar (nitrile) and nonpolar (alkene) functional groups.
Spectroscopic Characteristics
Spectroscopic analysis provides valuable information about the structural features of penta-2,4-dienenitrile. The compound has been characterized using infrared (IR) spectroscopy, which shows characteristic absorption bands for the nitrile group (-C≡N) and the conjugated diene system . These spectroscopic data are essential for confirmation of the compound's structure and assessment of its purity.
Synonyms and Nomenclature
Penta-2,4-dienenitrile is known by several synonyms in the scientific literature, which can be useful for comprehensive literature searches:
Table 2: Synonyms of Penta-2,4-dienenitrile
| Synonym |
|---|
| 2,4-Pentadienenitrile |
| 1-Cyano-1,3-butadiene |
| 1-Cyanobutadiene |
| 1,3-Butadiene, 1-cyano- |
| CH₂=CHCH=CHCN |
These alternative names reflect different approaches to naming the same chemical structure, emphasizing various structural features such as the butadiene backbone or the cyano functional group .
Synthesis Methods
Several synthetic routes have been developed for penta-2,4-dienenitrile, each offering advantages depending on the starting materials and desired scale:
Horner–Wadsworth–Emmons Olefination
One of the most significant methods involves the Horner–Wadsworth–Emmons olefination of enones. This approach enables stereoselective synthesis of the conjugated diene system with good control over the geometry of the double bonds . The reaction typically employs phosphonate reagents to create the carbon-carbon double bonds in a stereocontrolled manner.
Aldol Condensation
Penta-2,4-dienenitrile can also be synthesized through aldol condensation followed by dehydration. This method typically employs appropriate carbonyl compounds that undergo condensation followed by elimination of water to form the conjugated diene system. This approach is valued for its atom economy and relatively straightforward reaction conditions.
Michael Addition
Another synthetic pathway involves Michael addition reactions with acrylonitrile, followed by appropriate elimination reactions to establish the conjugated system. This method leverages the electrophilic nature of acrylonitrile and provides access to the target compound through carbon-carbon bond-forming reactions.
Chemical Reactivity
Penta-2,4-dienenitrile demonstrates diverse reactivity patterns due to its conjugated diene system and nitrile functional group:
Oxidation Reactions
The compound can undergo oxidation reactions with various oxidizing agents such as potassium permanganate and hydrogen peroxide. These reactions typically target the double bonds in the conjugated system, leading to the formation of oxidized products including carboxylic acids or aldehydes depending on the specific conditions employed.
Reduction Reactions
Reduction of penta-2,4-dienenitrile can be achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The nitrile group can be reduced to an amine, while the conjugated diene system may undergo partial or complete reduction depending on the reaction conditions.
Cycloaddition Reactions
The conjugated diene system in penta-2,4-dienenitrile makes it an excellent substrate for cycloaddition reactions, including Diels-Alder reactions. These reactions can lead to the formation of cyclic compounds, which are valuable intermediates in the synthesis of complex molecules.
Self-Condensation Reactions
Research has demonstrated that penta-2,4-dienenitriles can undergo self-condensation to form 6-aryl-4-trifluoromethyl/ethoxycarbonyl-2H-pyran-2-ones, expanding their synthetic utility in heterocyclic chemistry . This transformation represents a powerful method for accessing complex heterocyclic scaffolds from relatively simple starting materials.
Structural Isomers and Related Compounds
Several structural isomers and related compounds of penta-2,4-dienenitrile have been reported in the literature:
Table 3: Structural Isomers and Related Compounds
| Compound | CAS Number | Molecular Formula | Description |
|---|---|---|---|
| (E)-penta-2,4-dienenitrile | 2180-68-9 | C₅H₅N | Trans isomer of penta-2,4-dienenitrile |
| penta-2,4-diynenitrile | 59866-32-9 | C₅HN | Contains two triple bonds instead of double bonds |
| 2,5-Diphenylpenta-2,4-dienenitrile | 6443-79-4 | C₁₇H₁₃N | Phenyl-substituted derivative |
| 5-Phenyl-2-(phenylsulfonyl)penta-2,4-dienenitrile | 861070-30-6 | C₁₇H₁₃NO₂S | Sulfonyl-containing derivative |
These related compounds often display modified reactivity patterns and physical properties compared to the parent penta-2,4-dienenitrile . The (E)-isomer (CAS: 2180-68-9) differs in the geometric arrangement of substituents around one of the double bonds, while penta-2,4-diynenitrile features triple bonds instead of double bonds, significantly altering its chemical behavior.
Applications in Research and Industry
Penta-2,4-dienenitrile has several important applications in scientific research and industrial processes:
Organic Synthesis
In organic synthesis, penta-2,4-dienenitrile serves as a building block for constructing more complex molecules. Its conjugated system and nitrile functionality provide multiple reactive sites for diverse transformations. Specifically, it functions as:
-
A precursor in the synthesis of heterocyclic compounds
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A component in cycloaddition reactions
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An intermediate in the formation of functionalized polymers
Pharmaceutical Research
In pharmaceutical research, penta-2,4-dienenitrile has potential applications as an intermediate in drug synthesis. The nitrile group can be transformed into various other functional groups, including amides, amines, and carboxylic acids, which are commonly found in pharmaceutical compounds.
Materials Science
The compound demonstrates utility in materials science, particularly in the development of polymers with specific properties. Its ability to participate in polymerization reactions makes it valuable for creating materials with tailored characteristics for specialized applications.
Enzyme-Catalyzed Reactions
Penta-2,4-dienenitrile is used in the study of enzyme-catalyzed reactions involving nitriles. These studies provide insights into biological transformations of nitrile-containing compounds and may contribute to our understanding of enzyme mechanisms.
Recent Research Developments
Recent studies have expanded our understanding of penta-2,4-dienenitrile's reactivity and applications. Notable research developments include:
-
Exploration of its role in metal-catalyzed coupling reactions
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Investigation of stereoselective synthesis methods
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Development of new heterocyclic compounds using penta-2,4-dienenitrile as a key intermediate
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Studies on its potential in sustainable chemistry applications
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